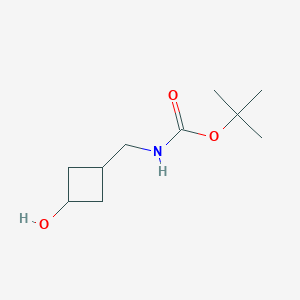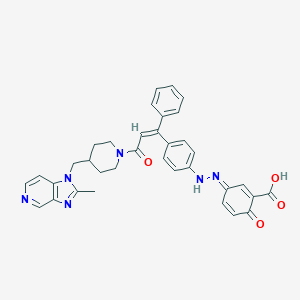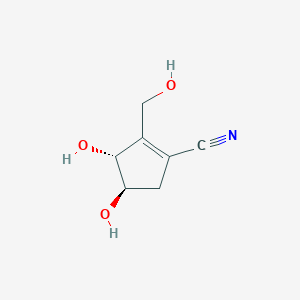
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI), also known as CPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields with excellent purity. It is also stable and can be stored for extended periods without degradation. However, 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI). One area of research is the development of new drugs based on the structure and properties of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI). Another area of research is the investigation of the potential use of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) and its potential toxicity at high doses.
Synthesis Methods
The synthesis of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) involves the reaction of cyclopentadiene with acrylonitrile in the presence of a catalyst. The resulting product is then treated with a base to form the final compound. This method has been optimized to produce high yields of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) with excellent purity, making it suitable for use in various scientific applications.
Scientific Research Applications
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs. 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
172290-15-2 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)cyclopentene-1-carbonitrile |
InChI |
InChI=1S/C7H9NO3/c8-2-4-1-6(10)7(11)5(4)3-9/h6-7,9-11H,1,3H2/t6-,7-/m1/s1 |
InChI Key |
HOVLUOPDIZNUOE-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(=C1C#N)CO)O)O |
SMILES |
C1C(C(C(=C1C#N)CO)O)O |
Canonical SMILES |
C1C(C(C(=C1C#N)CO)O)O |
synonyms |
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




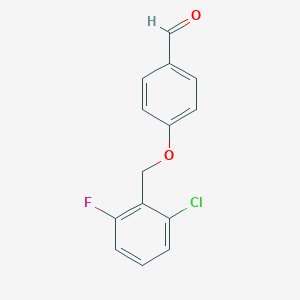
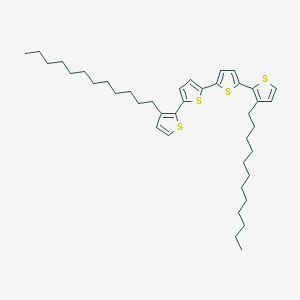
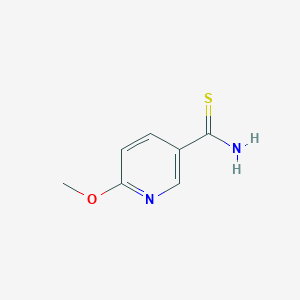
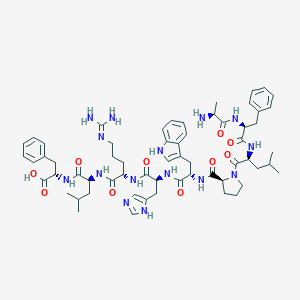
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
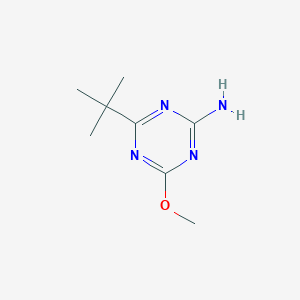
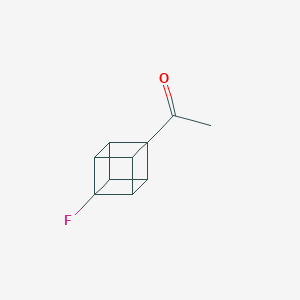
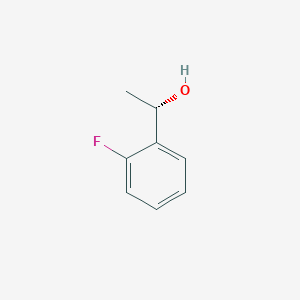
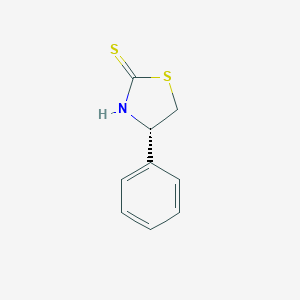
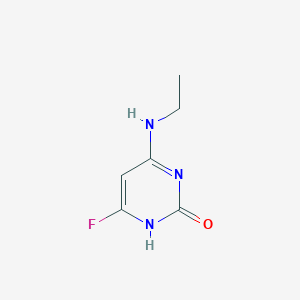
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
